N-(3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide
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Overview
Description
N-(3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a phenylpyrrolidinone moiety linked to a phenylurea structure, which is further connected to an acetamide group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 5-oxo-1-phenylpyrrolidine: This can be achieved through the cyclization of an appropriate precursor, such as N-phenylsuccinimide, under acidic or basic conditions.
Urea Formation: The 5-oxo-1-phenylpyrrolidine is then reacted with an isocyanate derivative to form the corresponding urea compound.
Acetamide Introduction: Finally, the urea derivative is coupled with an acetamide group using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenylpyrrolidinone moiety can be oxidized to form corresponding N-oxide derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)butyramide: Contains a butyramide group, offering different physicochemical properties.
Uniqueness
N-(3-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its acetamide group, in particular, may enhance its solubility and bioavailability compared to similar compounds with larger amide groups.
Properties
IUPAC Name |
N-[3-[(5-oxo-1-phenylpyrrolidin-3-yl)carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13(24)20-14-6-5-7-15(10-14)21-19(26)22-16-11-18(25)23(12-16)17-8-3-2-4-9-17/h2-10,16H,11-12H2,1H3,(H,20,24)(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJXTYOFOCCOEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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